Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that combines a thiophene ring with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings in its structure allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of alcohols from the ester group.
Substitution: Introduction of various functional groups onto the thiophene ring.
Scientific Research Applications
Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates due to its unique structure and reactivity.
Material Science: The compound’s thiophene ring makes it suitable for use in organic semiconductors and other electronic materials.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-hydroxyphenyl)thiophene-2-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.
Methyl 4-(5-hydroxybenzyl)thiophene-2-carboxylate: Similar structure but with a benzyl group instead of a pyridine ring.
Uniqueness
Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate is unique due to the presence of both a thiophene and a pyridine ring in its structure. This combination allows for unique chemical properties and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)10-4-7(6-16-10)9-3-2-8(13)5-12-9/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIVJYPZJJBED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=NC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692660 | |
Record name | Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-25-7 | |
Record name | 2-Thiophenecarboxylic acid, 4-(5-hydroxy-2-pyridinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261974-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(5-hydroxypyridin-2-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.